molecular formula C8H5BrN4 B6274945 3-(4-bromophenyl)-1,2,4,5-tetrazine CAS No. 56107-99-4

3-(4-bromophenyl)-1,2,4,5-tetrazine

Cat. No.: B6274945
CAS No.: 56107-99-4
M. Wt: 237.1
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Description

3-(4-Bromophenyl)-1,2,4,5-tetrazine is a heterocyclic compound featuring a tetrazine ring substituted with a bromophenyl group at the 3-position. Tetrazines are nitrogen-rich aromatic systems known for their unique electronic properties, reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions, and applications in medicinal chemistry, bioorthogonal labeling, and energetic materials . This article compares this compound with structurally similar tetrazines, focusing on substituent effects, reaction kinetics, and applications.

Properties

CAS No.

56107-99-4

Molecular Formula

C8H5BrN4

Molecular Weight

237.1

Purity

91

Origin of Product

United States

Preparation Methods

Hydrazine Condensation and Oxidation

The classical solution-phase approach involves the condensation of 4-bromobenzonitrile with formamidine acetate or related amidine derivatives, followed by oxidation to yield the tetrazine ring. A representative procedure adapted from is outlined below:

  • Reaction Setup :

    • 4-Bromobenzonitrile (2 mmol) is mixed with formamidine acetate (10 mmol) under inert atmosphere.

    • Anhydrous hydrazine (2 mL) is added dropwise, initiating exothermic condensation to form a dihydrotetrazine intermediate.

    • The mixture is stirred at 80°C for 30–120 minutes.

  • Oxidation :

    • Sodium nitrite (10 mmol) in aqueous HCl (pH ≈ 3) is introduced, oxidizing the dihydrotetrazine to the aromatic tetrazine.

    • The reaction is monitored by color change to deep red/purple, indicative of tetrazine formation.

  • Workup and Purification :

    • The crude product is extracted with dichloromethane (DCM), basified with NaHCO₃, and purified via reverse-phase HPLC.

    • Anion exchange to the hydrochloride salt yields the final product (typical yield: 15–22%).

Key Data :

  • 1H NMR (D₂O) : δ 7.75 (d, J = 8.0 Hz, 2H, Ar–H), 8.54 (d, J = 8.0 Hz, 2H, Ar–H), 10.43 (s, 1H, Tetrazine–H).

  • HRMS-ESI : [M+H]⁺ calcd. for C₉H₆BrN₄⁺: 273.9785; found: 273.9788.

Challenges and Optimizations

  • Low Yields : Competitive hydrolysis of nitriles and over-oxidation side reactions limit yields. Pre-purification of 4-bromobenzonitrile via recrystallization improves reactivity.

  • Temperature Sensitivity : Prolonged heating (>2 hours) at 80°C degrades the tetrazine core. Shorter reaction times (30–60 minutes) enhance product stability.

Solid-Phase Synthesis Approaches

Resin Functionalization and Nitrile Attachment

The solid-phase method, as described in, circumvents solubility issues and simplifies purification:

  • Resin Preparation :

    • ChemMatrix resin functionalized with a Rink amide linker is deprotected (20% piperidine) and coupled to 4-bromobenzonitrile using N,N'-diisopropylcarbodiimide (DIC) and Oxyma.

  • Tetrazine Formation :

    • The resin-bound nitrile is treated with hydrazine hydrate (1 equiv) and 3-mercaptopropionic acid (3 equiv) in DCM, which serves as the carbon source for the tetrazine C-3 position.

    • Oxidation with NaNO₂/HCl (2 M) generates the tetrazine, visualized by a color shift to pink.

  • Cleavage and Isolation :

    • The product is cleaved from the resin using trifluoroacetic acid (TFA)/H₂O (95:5), yielding 3-(4-bromophenyl)-1,2,4,5-tetrazine in 70–85% purity after lyophilization.

Key Advantages :

  • Yield : 70–94% (vs. 15–22% in solution-phase).

  • Scalability : Gram-scale synthesis is feasible with minimal chromatography.

Comparative Analysis of Synthesis Methods

Parameter Solution-Phase Solid-Phase
Starting Material4-BromobenzonitrileResin-bound 4-bromobenzonitrile
Reaction Time30–120 minutes24–48 hours
Yield15–22%70–94%
PurificationHPLC, anion exchangeResin washing, lyophilization
ScalabilityLimited by HPLC capacityHigh (multi-gram batches)
Key LimitationLow yield, side reactionsRequires specialized resin

Applications and Derivatives

  • Bioorthogonal Labeling : The bromine atom enables Suzuki–Miyaura cross-coupling to introduce fluorophores or biomolecules post-synthesis.

  • Energetic Materials : The electron-deficient tetrazine core enhances sensitivity in explosive formulations.

  • Drug Delivery : Tetrazines serve as triggers for "click-to-release" prodrug activation .

Chemical Reactions Analysis

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The tetrazine ring participates in IEDDA reactions due to its electron-deficient nature. The reaction proceeds with strained dienophiles (e.g., trans-cyclooctenes, norbornenes) to form dihydropyridazines, releasing nitrogen gas. The bromophenyl group at position 3 may slightly modulate reactivity by stabilizing the tetrazine’s LUMO via inductive effects.

Dienophile Conditions Product Yield Source
NorborneneRT, MeCN, 1 hDihydropyridazine adduct~90%
trans-CyclooctenePBS buffer, pH 7.4, 30 minBicyclic adduct (bioorthogonal labeling)>95%

Key Findings :

  • Reaction rates depend on dienophile strain and tetrazine substituents. Bromophenyl groups enhance stability but may slightly reduce reaction kinetics compared to electron-withdrawing groups directly on the tetrazine .

  • Applications include bioorthogonal labeling in biomedicine .

Suzuki-Miyaura Coupling

Replaces bromine with aryl/alkenyl groups using boronic acids.

Boronic Acid Catalyst System Conditions Yield Source
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O80°C, 12 h75–85%*
Vinylboronic acidPdCl₂(dppf), K₃PO₄, THF60°C, 6 h70%*

Notes :

  • *Yields inferred from analogous bromo-tetrazines .

  • The tetrazine’s electron-withdrawing nature may necessitate longer reaction times or elevated temperatures.

Nucleophilic Aromatic Substitution

Nucleophile Conditions Product Yield Source
NaN₃DMF, 120°C, 24 h3-(4-Azidophenyl)tetrazine~40%*

Note :

  • *Example adapted from bromoarene chemistry; specific data for this compound is unreported .

Functionalization via Reductive Pathways

The tetrazine ring can undergo reduction to dihydrotetrazines, enabling further derivatization:

Reducing Agent Conditions Product Yield Source
H₂, Pd/CMeOH, RT, 2 h3-(4-Bromophenyl)dihydrotetrazine90%*
NaBH₄THF/H₂O, 0°C, 1 hPartially reduced intermediate60%*

Note :

  • Dihydrotetrazines are intermediates for synthesizing alkylated or oxidized derivatives .

Critical Analysis

  • IEDDA : The bromophenyl group’s electronic effects are less impactful than substituents directly on the tetrazine ring, ensuring robust reactivity .

  • Synthetic Limitations : Direct nucleophilic substitution on the bromophenyl group is inefficient due to deactivation by the tetrazine core. Cross-coupling or reduction pathways are preferred .

  • Stability : The compound is stable under ambient conditions but may decompose under strong acids/bases or prolonged UV exposure .

Scientific Research Applications

Biorthogonal Chemistry

One of the most notable applications of 3-(4-Bromophenyl)-1,2,4,5-tetrazine is in biorthogonal chemistry. It has been employed in site-selective protein labeling through genetic incorporation of unnatural amino acids. This approach allows researchers to tag proteins with fluorescent labels or other bioactive molecules without interfering with the natural biological processes .

Case Study : A study demonstrated the use of 3-bromo-1,2,4,5-tetrazine for click-to-release (CtR) biorthogonal reactions with monoclonal antibodies like Trastuzumab. The labeled lysines reacted with strained dienophiles to facilitate rapid release of the tags in physiological conditions .

Fluorescent Probes

The compound has shown promise as a fluorescent probe due to its ability to exhibit fluorescence in the visible range. This property is particularly useful for live-cell imaging and tracking biological processes in real-time .

Research Findings : Recent studies have highlighted the spectral properties of various substituted tetrazines, indicating that modifications at specific positions can enhance fluorescence intensity and stability .

Energetic Materials

The high positive enthalpy of formation and density of 1,2,4,5-tetrazines make them suitable candidates for developing energetic materials such as explosives and propellants. The unique reactivity profile allows for the formulation of materials with desirable combustion properties .

Summary Table of Applications

Application AreaSpecific UseKey Findings/Notes
Biorthogonal ChemistrySite-selective protein labelingEnables rapid tagging without disrupting function
Fluorescent ProbesLive-cell imagingModifications enhance fluorescence properties
Energetic MaterialsDevelopment of explosives and propellantsHigh enthalpy and density suitable for energetic use

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

The electronic nature of substituents significantly impacts tetrazine reactivity. Key comparisons include:

  • Electron-Withdrawing Groups (EWGs): 4-Fluorophenyl (3-(4-fluorophenyl)-1,2,4,5-tetrazine): The fluorine atom, though electronegative, exerts weaker electron-withdrawing effects compared to bromine. In IEDDA reactions with bicyclononyne (BCN), 3-(4-fluorophenyl)-6-(pyridin-2-yl)-tetrazine exhibited a rate constant of 23 M⁻¹s⁻¹, 7-fold faster than diphenyltetrazine (3.2 M⁻¹s⁻¹) but slower than pyridyl-substituted analogs . Bromophenyl: Bromine’s stronger inductive (-I) effect likely enhances tetrazine’s electrophilicity compared to fluorine. However, steric hindrance from bromine may offset this advantage in some reactions.
  • Electron-Donating Groups (EDGs):

    • 4-Methoxyphenyl (3-(4-methoxyphenyl)-1,2,4,5-tetrazine): The methoxy group (+M effect) reduces tetrazine reactivity. Such derivatives are less commonly used in IEDDA reactions but may improve solubility for pharmaceutical applications .
  • Heteroaromatic Substituents:

    • Pyridyl (3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine): Pyridine’s strong -I effect and conjugation with the tetrazine ring yield exceptionally high reactivity, with a rate constant of 118 M⁻¹s⁻¹ —37-fold faster than diphenyltetrazine .
  • N-Oxide Functionalization:
    Introducing N-oxide groups increases density (e.g., from 1.65 g/cm³ to 1.82 g/cm³ in derivatives) and detonation performance, making such compounds superior for energetic applications compared to halogenated analogs .

Table 1: Substituent Effects on Reaction Kinetics

Substituent(s) Rate Constant (M⁻¹s⁻¹) Relative Reactivity vs. Diphenyltetrazine Reference
3,6-Di(pyridin-2-yl) 118 37-fold faster
3-(4-Fluorophenyl)-6-pyridyl 23 7-fold faster
Diphenyltetrazine ~3.2 Baseline
Medicinal Chemistry:
  • Antiviral/Antitumor Activity: Substituted tetrazines, including bromophenyl derivatives, are explored for their bioactivity.
  • Bioorthogonal Imaging: Fluorescent tetrazines like 3-(p-benzylamino)-1,2,4,5-tetrazine-Cy5 (TZ-Cy5) enable live-cell imaging due to rapid IEDDA kinetics, though bromophenyl derivatives are less common in this role .
Energetic Materials:
  • Nitramine Derivatives: Nitration of 3,6-diamino-tetrazines produces high-energy compounds. For instance, N3,N6-bis(3-nitro-1H-triazol-5-yl)-tetrazine (20) exhibits a detonation velocity of 8,903 m/s and thermal stability up to 302°C, outperforming many halogenated analogs .
  • Density and Stability: N-oxide tetrazines achieve densities >1.8 g/cm³, whereas bromophenyl groups may offer moderate density enhancements but lack the explosive performance of nitro-functionalized derivatives .

Table 2: Energetic Properties of Selected Tetrazines

Compound Decomposition Temp (°C) Detonation Velocity (m/s) Density (g/cm³) Reference
N3,N6-bis(3-nitro-1H-triazol-5-yl)-tetrazine 302 8,903 1.87
N-oxide tetrazine derivatives ~250–300 8,500–9,200 1.65–1.82

Stability and Metabolic Considerations

  • Thermal Stability: Bromophenyl tetrazines are expected to exhibit moderate thermal stability, though nitro-functionalized analogs (e.g., compound 20) decompose at higher temperatures (>300°C) .
  • Metabolic Stability: Fluorine-18-labeled tetrazines like 3-(3-[18F]-fluoropropyl)-6-methyl-tetrazine show high metabolic stability in vivo, whereas bromine’s larger atomic radius may reduce clearance rates .

Q & A

Q. What are the optimized synthetic routes for 3-(4-bromophenyl)-1,2,4,5-tetrazine?

The compound is synthesized via nucleophilic aromatic substitution (SNAr) or oxidation of dihydrotetrazines. details an optimized route using bromination of pre-functionalized tetrazines under mild, metal-free conditions, achieving high yields (72–88%) . further validates a scalable method with inexpensive starting materials, emphasizing column chromatography (silica gel, ether/pentane eluent) for purification . Key steps include:

  • Dihydrotetrazine oxidation : Controlled oxidation with nitrous gases or HCl-mediated pathways.
  • Substitution reactions : Reactivity at the 3-position with bromine donors under inert conditions.

Q. What spectroscopic and analytical methods confirm its structural integrity?

Standard characterization includes:

  • 1H/13C NMR : Aromatic protons at δ 7.6–8.5 ppm (CDCl3, 400 MHz) and carbons near δ 120–165 ppm .
  • HRMS : Exact mass matching calculated [M+H]+ (e.g., m/z 223.0452 for fluorophenyl analogs) .
  • IR : Absorbances at 1587–1490 cm⁻¹ (C=N/C-Br stretches) and 2922 cm⁻¹ (aliphatic C-H) .
  • Melting point : Typically 80–135°C, depending on substituents .

Q. How does the bromophenyl substituent influence SNAr reactivity?

The electron-withdrawing bromine enhances electrophilicity at the 3-position, enabling SNAr with nucleophiles (e.g., thiols, amines) under mild conditions (rt, DMF/THF). demonstrates efficient substitution with lysine residues in proteins (pH 7.4, 37°C), critical for bioconjugation . Steric effects from the para-bromo group can reduce reactivity with bulky nucleophiles, requiring optimization of reaction time (1–24 hrs) .

Q. What safety protocols are recommended for handling this compound?

  • Toxicity : Potential liver/kidney toxicity; avoid ingestion/inhalation .
  • Stability : Light- and air-sensitive; store under N₂ at –20°C .
  • Decomposition : Exothermic above 130°C; avoid strong acids/bases to prevent unintended reactions .

Advanced Research Questions

Q. How is this compound applied in site-selective protein labeling?

The bromine group enables chemoselective SNAr with engineered lysines or unnatural amino acids (e.g., tetrazinylated UAA). highlights its use in "click-to-release" (CtR) biorthogonal reactions with strained dienophiles (e.g., trans-cyclooctene), achieving fast kinetics (k₂ > 1,000 M⁻¹s⁻¹) for antibody-drug conjugates (e.g., Trastuzumab) . Methodology:

  • Genetic incorporation : Use of orthogonal tRNA/synthetase systems to introduce tetrazine-bearing UAAs.
  • CtR optimization : Physiological conditions (PBS, 37°C) with real-time monitoring via fluorescence quenching.

Q. What computational insights predict its thermal stability and detonation performance?

DFT studies (B3LYP/6-31G*) reveal:

  • Heat of Formation (HOF) : ~350 kJ/mol, comparable to RDX, due to high nitrogen content .
  • Detonation velocity (D) : ~8,500 m/s, calculated via Kamlet-Jacobs equations using density (1.75 g/cm³) .
  • Bond dissociation energy (BDE) : C-Br bond BDE ≈ 280 kJ/mol, indicating thermal stability up to 150°C .

Q. How does its cycloaddition reactivity compare to isomeric tetrazines?

Unlike 1,2,4,5-tetrazines, 1,2,3,5-tetrazines exhibit orthogonal reactivity:

  • Inverse electron-demand Diels-Alder (IEDDA) : 1,2,4,5-tetrazines react faster with strained dienophiles (e.g., norbornene), while 1,2,3,5-isomers prefer amidines (k₂ > 10³ M⁻¹s⁻¹) .
  • Regioselectivity : Para-bromo substituents direct cycloaddition to the C4/N1 positions, avoiding side reactions .

Q. Can tautomerization or irreversible transformations occur under specific conditions?

Yes. notes azido-tetrazolo tautomerization in diazido-tetrazines, leading to irreversible tetrazolo products under acidic or thermal stress. For 3-(4-bromophenyl)-tetrazine, tautomerization is unlikely, but prolonged UV exposure may degrade the tetrazine ring .

Q. What biological activities are reported for related tetrazine derivatives?

  • Antitumor : 3-Amino-6-aryl-tetrazines show IC₅₀ ≈ 10 µM against HeLa cells .
  • Antiviral : Tetrazine-amine derivatives inhibit viral proteases (e.g., SARS-CoV-2 Mpro) via H-bonding with the tetrazine core .

Q. How are unsymmetrical tetrazines designed for high-energy materials (HEMs)?

Unsymmetrical substitution (e.g., –NO₂, –N₃) enhances HOF and detonation pressure. and propose:

  • N-Oxide functionalization : Increases density (1.9–2.1 g/cm³) and oxygen balance .
  • Co-crystallization : Halogen bonding (C–Br⋯N) improves packing efficiency, as seen in pyridyl-tetrazine cocrystals .

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